1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused to a pyrrolidine ring with a carboxylic acid group. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
In terms of pharmacokinetics, the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of benzothiazole derivatives have been studied and they have shown favorable pharmacokinetic profiles .
Environmental factors such as temperature, solvent used, and the presence of catalysts can influence the synthesis and stability of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form 1,3-benzothiazole
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1,3-Benzothiazole
2-Aminothiophenol
Pyrrolidine derivatives
Carboxylic acid derivatives
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10-5-7(11(16)17)6-14(10)12-13-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBCCYVFURKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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